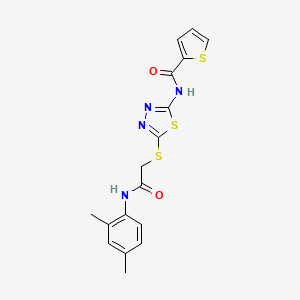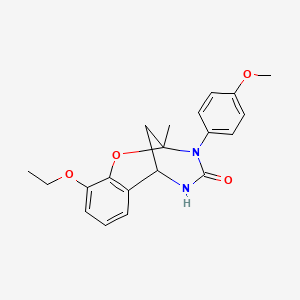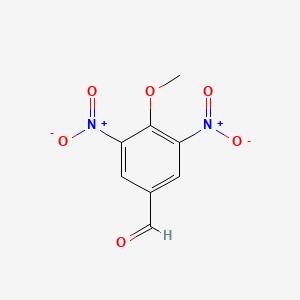
3-(4-fluorophenyl)-N-(2-methoxyethyl)-1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-fluorophenyl)-N-(2-methoxyethyl)-1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide” is a pyridine derivative. Pyridine derivatives are important intermediates with many applications in the chemical industry. They are in great demand as synthons for pharmaceutical products. Moreover, pyridines are used either as biologically active substances or as building blocks for polymers with unique physical properties .
Synthesis Analysis
The synthesis of pyridine compounds can be achieved through various methods. For instance, Arthur Hantzsch synthesized pyridine compounds through a multicomponent reaction, starting from a β-ketoester, an aldehyde, and ammonia . In a similar vein, Desai et al. synthesized fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs .Aplicaciones Científicas De Investigación
1. Kinase Inhibition
The compound shows potential as a selective inhibitor in the Met kinase superfamily. In a study, derivatives of this compound, including substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, demonstrated potent Met kinase inhibition. Such inhibitors have applications in cancer treatment, as evidenced by one analogue showing complete tumor stasis in a gastric carcinoma model and advancing into clinical trials (Schroeder et al., 2009).
2. Radiotracer Synthesis
The compound's structure is closely related to substances used in the synthesis of PET radiotracers for studying CB1 cannabinoid receptors. For instance, a related compound, N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, was synthesized successfully with high radiochemical purity for potential use in brain imaging (Katoch-Rouse & Horti, 2003).
3. Cytotoxicity in Cancer Research
Compounds with structural similarities have been investigated for their cytotoxic activity against various human cancer cell lines. Pyrazolo[1,5-a]pyrimidines, for example, were evaluated for their structure-activity relationship in cytotoxicity studies, demonstrating potential in cancer therapy research (Hassan et al., 2015).
4. Crystallography and Structural Analysis
Studies have been conducted on similar compounds for crystal structure determination. For instance, research on N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides provided insights into the geometric parameters and intermolecular interactions of related structures, which are valuable for the development of new pharmaceuticals (Köysal et al., 2005).
5. Development of Fluorescent Probes
Pyrazolo[1,5-a]pyrimidines, structurally related to the compound , have been used to create functional fluorophores. This application is significant in biological and environmental research for detecting relevant species, highlighting the compound's potential in the field of fluorescence and imaging technology (Castillo, Tigreros, & Portilla, 2018).
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-N-(2-methoxyethyl)-2-methyl-N-(pyridin-4-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2/c1-24-19(13-18(23-24)16-3-5-17(21)6-4-16)20(26)25(11-12-27-2)14-15-7-9-22-10-8-15/h3-10,13H,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJYEMZRXISVPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N(CCOC)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-oxo-2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2429023.png)
![ethyl 4-{4-[(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate](/img/structure/B2429026.png)

![5-methyl-1-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2429028.png)
![5-Chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2429032.png)
![Tert-butyl {[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate](/img/structure/B2429033.png)
![N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2429035.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate](/img/no-structure.png)
![2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2429038.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2429040.png)

![rac-[(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-yl]methanamine hydrochloride](/img/structure/B2429043.png)
![N-{4-[5-(4-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2429044.png)
